molecular formula C15H13NO B13594867 trans-2-Phenyl-3-benzoylaziridine

trans-2-Phenyl-3-benzoylaziridine

Cat. No.: B13594867
M. Wt: 223.27 g/mol
InChI Key: SUHPZGRFOCEHTL-UONOGXRCSA-N
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Description

trans-2-Phenyl-3-benzoylaziridine:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Gabriel-Cromwell Procedure: This method involves the preparation of trans-2-benzoyl-3-(4-chlorophenyl) aziridines.

    Ring Expansion Reactions: Aziridines can also be synthesized through ring expansion reactions using thiourea derivatives.

Industrial Production Methods: Industrial production methods for aziridines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions, which are crucial for synthesizing various nitrogen-containing compounds.

    Oxidation and Reduction: Aziridines can be oxidized to form oxaziridines or reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Reagents: Amines, alcohols, thiols.

    Oxidizing Agents: Peracids, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Oxaziridines: Formed through oxidation.

    Amines: Formed through reduction.

    Various Nitrogen-Containing Compounds: Formed through nucleophilic ring opening.

Mechanism of Action

The mechanism of action of trans-2-Phenyl-3-benzoylaziridine involves its highly strained ring structure, which makes it susceptible to nucleophilic attack. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions. These ions can then react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Uniqueness: trans-2-Phenyl-3-benzoylaziridine is unique due to its specific substituents, which influence its reactivity and potential applications. The presence of both phenyl and benzoyl groups provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

phenyl-[(2R,3S)-3-phenylaziridin-2-yl]methanone

InChI

InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H/t13-,14+/m0/s1

InChI Key

SUHPZGRFOCEHTL-UONOGXRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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